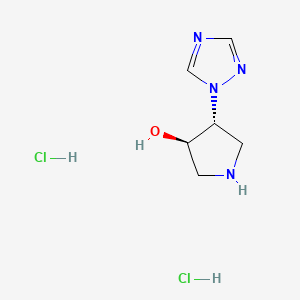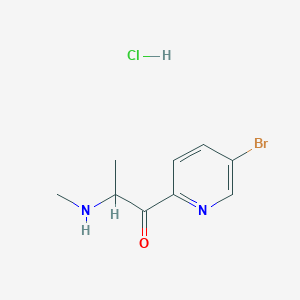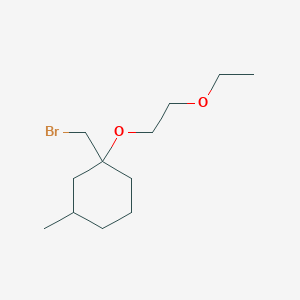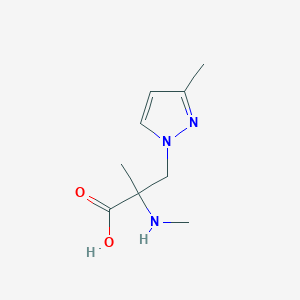
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes an amino group, a pyrrolidinyl ring, and a methylpropanamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,3-dimethyl-2,5-dioxopyrrolidine with an appropriate amine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, depending on the specific target and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanoic acid
- 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)propanamide
Uniqueness
Compared to similar compounds, 2-Amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its methylpropanamide moiety, in particular, may enhance its stability and reactivity in certain contexts, making it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C10H17N3O3 |
|---|---|
Poids moléculaire |
227.26 g/mol |
Nom IUPAC |
2-amino-3-(3,3-dimethyl-2,5-dioxopyrrolidin-1-yl)-2-methylpropanamide |
InChI |
InChI=1S/C10H17N3O3/c1-9(2)4-6(14)13(8(9)16)5-10(3,12)7(11)15/h4-5,12H2,1-3H3,(H2,11,15) |
Clé InChI |
PFNJLQVMOWCAQD-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)N(C1=O)CC(C)(C(=O)N)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(Bromomethyl)-2,2-difluoro-3-methylbicyclo[1.1.1]pentane](/img/structure/B13487690.png)
![3-Methyl-1-azaspiro[3.3]heptane](/img/structure/B13487695.png)

![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B13487699.png)







![2-{[(Tert-butoxy)carbonyl]amino}-2-(4-chloro-2-methylphenyl)acetic acid](/img/structure/B13487748.png)

![2-[(2-Chloropyrimidin-5-yl)oxy]ethan-1-amine hydrochloride](/img/structure/B13487756.png)
